molecular formula C21H15N3O6 B11535795 4-[(E)-[(3-Methylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate

4-[(E)-[(3-Methylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate

Cat. No.: B11535795
M. Wt: 405.4 g/mol
InChI Key: PAWHDTPMLBWRDP-UHFFFAOYSA-N
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Description

4-[(E)-[(3-Methylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic rings, imine groups, and nitro substituents, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(3-Methylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate typically involves a multi-step process:

    Formation of the Imine Intermediate: The initial step involves the condensation of 3-methylbenzaldehyde with aniline to form the imine intermediate. This reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid under reflux conditions.

    Esterification: The imine intermediate is then reacted with 3,5-dinitrobenzoic acid in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the final ester product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(3-Methylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, which may reduce the nitro groups to amines or the imine group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, where substituents like halogens or alkyl groups can be introduced using appropriate reagents and catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Carboxylic acids or quinones.

    Reduction: Amines or reduced imine derivatives.

    Substitution: Halogenated or alkylated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 4-[(E)-[(3-Methylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

The compound’s structural features allow it to interact with biological molecules, making it a candidate for studies in biochemistry and molecular biology. It can be used to probe enzyme activities or as a ligand in binding studies.

Medicine

In medicinal chemistry, derivatives of this compound may be explored for their potential pharmacological activities. The presence of nitro groups and imine functionalities can be crucial for the design of new drugs with specific biological targets.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-[(E)-[(3-Methylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate exerts its effects depends on its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophiles, while the nitro groups can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-[(4-Methoxyphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate
  • 4-[(E)-[(4-Chlorophenyl)imino]methyl]phenyl 3,5-dinitrobenzoate
  • 4-[(E)-[(4-Methylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate

Uniqueness

Compared to similar compounds, 4-[(E)-[(3-Methylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate stands out due to the specific positioning of the methyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This unique structural feature can lead to distinct chemical and biological properties, making it a compound of interest for further research and application.

Properties

Molecular Formula

C21H15N3O6

Molecular Weight

405.4 g/mol

IUPAC Name

[4-[(3-methylphenyl)iminomethyl]phenyl] 3,5-dinitrobenzoate

InChI

InChI=1S/C21H15N3O6/c1-14-3-2-4-17(9-14)22-13-15-5-7-20(8-6-15)30-21(25)16-10-18(23(26)27)12-19(11-16)24(28)29/h2-13H,1H3

InChI Key

PAWHDTPMLBWRDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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